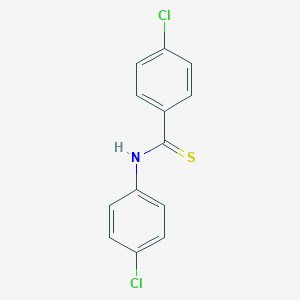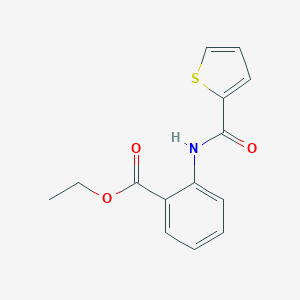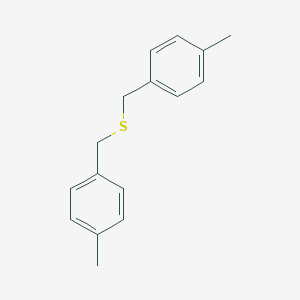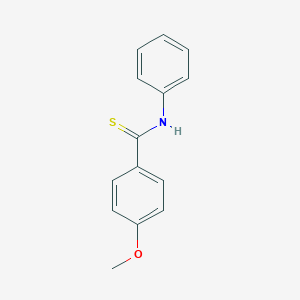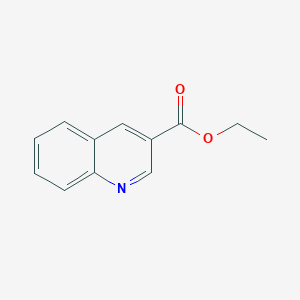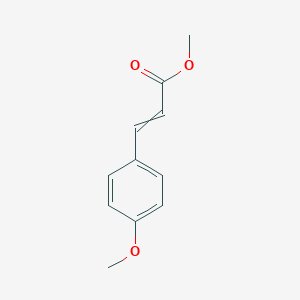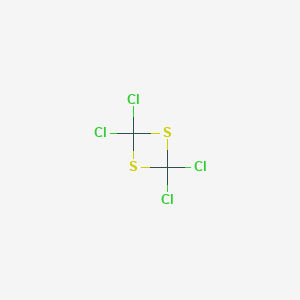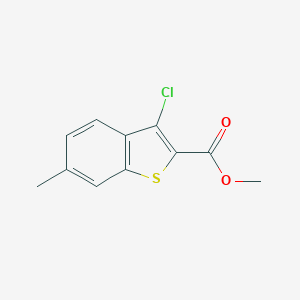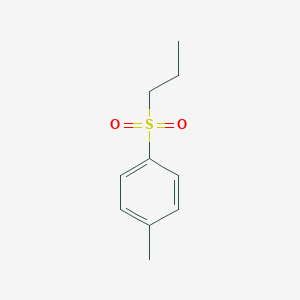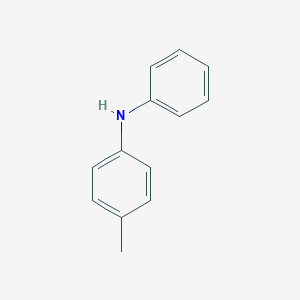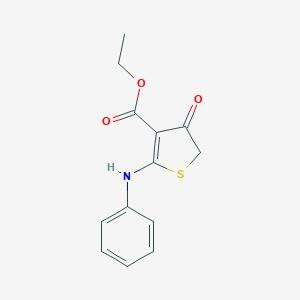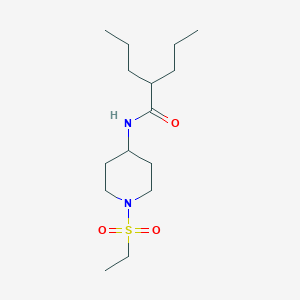
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is a chemical compound commonly used in scientific research. It is a member of the amide family of compounds and is synthesized through a specific method.
作用機序
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- acts as an inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the enzyme from degrading endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids have been shown to have a variety of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.
生化学的および生理学的効果
The increased levels of endocannabinoids resulting from the inhibition of FAAH by Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- have been shown to have a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, and neuroprotection. Additionally, the increased levels of endocannabinoids have been linked to improvements in mood and appetite.
実験室実験の利点と制限
One advantage of using Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- in lab experiments is its ability to act as a potent inhibitor of FAAH. This allows researchers to study the effects of increased endocannabinoid levels on a variety of physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl-. One potential direction is the development of more potent and selective inhibitors of FAAH. This could lead to the development of new treatments for pain, inflammation, and neurodegenerative diseases. Another direction for future research is the study of the effects of increased endocannabinoid levels on other physiological processes, such as immune function and cardiovascular health. Overall, Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is synthesized through a multi-step process that involves the use of various chemicals and reagents. The process begins with the reaction of 2-bromo-N-(1-(ethylsulfonyl)-4-piperidinyl)acetamide with 2-propylamine, followed by the addition of triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to yield the final product.
科学的研究の応用
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- is commonly used in scientific research due to its ability to act as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme known as fatty acid amide hydrolase (FAAH), which plays a key role in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological effects.
特性
CAS番号 |
128960-12-3 |
|---|---|
製品名 |
Pentanamide, N-(1-(ethylsulfonyl)-4-piperidinyl)-2-propyl- |
分子式 |
C15H30N2O3S |
分子量 |
318.5 g/mol |
IUPAC名 |
N-(1-ethylsulfonylpiperidin-4-yl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O3S/c1-4-7-13(8-5-2)15(18)16-14-9-11-17(12-10-14)21(19,20)6-3/h13-14H,4-12H2,1-3H3,(H,16,18) |
InChIキー |
JWRIGMBBZXZABT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
正規SMILES |
CCCC(CCC)C(=O)NC1CCN(CC1)S(=O)(=O)CC |
その他のCAS番号 |
128960-12-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



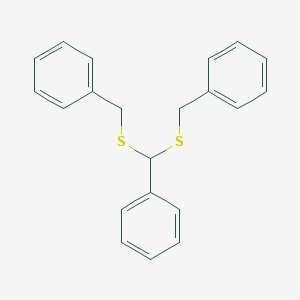
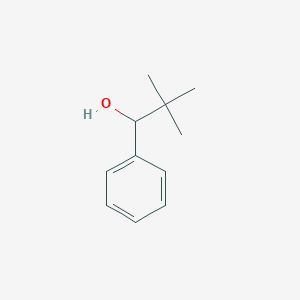
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
